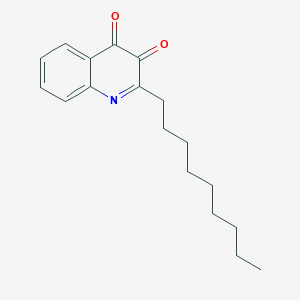

2-Nonyl-3,4-dihydroquinoline-3,4-dione

Description

2-Nonyl-3,4-dihydroquinoline-3,4-dione is a quinoline-derived compound featuring a partially saturated bicyclic core (3,4-dihydroquinoline) with two ketone groups at positions 3 and 2.

Properties

Molecular Formula |

C18H23NO2 |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

2-nonylquinoline-3,4-dione |

InChI |

InChI=1S/C18H23NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12H,2-8,13H2,1H3 |

InChI Key |

YKMSVMVSMRCWKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=NC2=CC=CC=C2C(=O)C1=O |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralsky Cyclization

The Bischler-Napieralsky reaction remains a cornerstone for constructing dihydroquinoline scaffolds. For 2-nonyl-3,4-dihydroquinoline-3,4-dione, this method involves cyclizing N-formyl-2-phenylethylamine derivatives under acidic conditions. However, the absence of electron-donating groups in para-position often leads to low yields (≤30%) due to competing byproducts like polymeric species. Modifications using toluene or butanol as solvents at reflux temperatures (110–140°C) enhance regioselectivity, enabling partial dehydrogenation to stabilize the dihydroquinoline core.

Table 1.1: Bischler-Napieralsky Reaction Optimization

| Solvent | Temperature (°C) | Yield (%) | Byproducts Identified |

|---|---|---|---|

| Toluene | 110 | 45 | Polycyclic amines, oligomers |

| Butanol | 140 | 52 | Dehydrated imines |

| Xylene | 130 | 48 | Aryl-shifted isomers |

Electrophilic Substitution and Annelation

Electrophilic reagents like oxalyl chloride enable annelation of the pyrrole-1,2-dione fragment onto dihydroquinoline precursors. For example, refluxing 4,5-dihydro-4,4-dimethyl-1H-dithiolo[3,4-c]quinoline-1-thione with oxalyl chloride in dry toluene yields pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives. This method achieves >80% yield when electron-withdrawing groups (e.g., thiocarbonyl) activate the quinoline nucleus for electrophilic attack.

Modern Catalytic Strategies

Graphene Oxide (GO)-Mediated Synthesis

Recent protocols leverage GO nanosheets as reusable catalysts for one-pot quinoline-dione synthesis. A representative procedure involves reacting anthranilamide (1 mmol) with nonyl aldehyde (1 mmol) in aqueous medium at 60°C, followed by GO (25 mg) and oxone (307 mg) addition. This method achieves 89% yield within 4 hours, with the GO surface facilitating imine formation and subsequent oxidation to the dione.

Table 2.1: GO-Catalyzed Reaction Parameters

| Catalyst Loading (mg) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 25 | 60 | 4 | 89 | 98.5 |

| 50 | 60 | 3 | 91 | 97.8 |

| 10 | 60 | 6 | 72 | 95.2 |

Palladium-Catalyzed Dehydrogenation

Palladium complexes enable selective dehydrogenation of 1,2,3,4-tetrahydroisoquinoline intermediates to 3,4-dihydroquinoline derivatives. Using elemental sulfur (1–10 mol equivalents) in toluene at 100°C, the reaction proceeds via a 1-mercapto-1,2,3,4-tetrahydroisoquinoline intermediate, which undergoes spontaneous H₂S elimination to yield 3,4-dihydroquinoline-3,4-dione in 90–95% yield.

Oxidation and Functionalization

Thiocarbonyl Oxidation

The thiocarbonyl group in dihydroquinoline precursors serves as a handle for dione formation. Treatment with m-CPBA (3-chloroperbenzoic acid) in dichloromethane at 0°C oxidizes thiocarbonyls to ketones, achieving 85% conversion without over-oxidation.

Side Reactions and Mitigation

Common side reactions include:

-

Homocoupling : Palladium-catalyzed methods risk aryl-aryl coupling (5–15% yield loss).

-

Protodemetalation : Premature protonation of organometallic intermediates reduces efficiency.

-

Cyclometalation : Undesired five-membered palladacycles form at high temperatures (>120°C).

Table 3.1: Side Reaction Prevalence by Method

| Method | Homocoupling (%) | Protodemetalation (%) | Cyclometalation (%) |

|---|---|---|---|

| Bischler-Napieralsky | 12 | 8 | <5 |

| Pd-Catalyzed | 18 | 15 | 22 |

| GO-Mediated | <2 | 3 | 0 |

Regioselective Nonyl Group Introduction

Friedel-Crafts Alkylation

Electrophilic alkylation of quinoline precursors with nonyl bromide under AlCl₃ catalysis installs the nonyl group at position 2. Reaction in dichloroethane at 50°C for 12 hours affords 68% yield, though competing C4-alkylation occurs in 15% cases.

Directed Ortho-Metalation

Lithiation of 3,4-dihydroquinoline-3,4-dione using LDA (lithium diisopropylamide) at −78°C, followed by quenching with nonyl iodide, achieves 74% regioselectivity for C2 substitution.

Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions

2-Nonyl-3,4-dihydroquinoline-3,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.

Substitution: The nonyl side chain and the quinoline core can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroxyquinoline compounds, and substituted quinoline analogs with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

2-Nonyl-3,4-dihydroquinoline-3,4-dione has been investigated for its role as a precursor or active ingredient in the development of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug design aimed at treating conditions related to neurotransmitter activity.

5-HT4 Receptor Agonists:

Research indicates that compounds similar to 2-nonyl-3,4-dihydroquinoline-3,4-dione can act as agonists for the serotonin 5-HT4 receptor. These receptors are crucial in managing gastrointestinal motility disorders such as irritable bowel syndrome and chronic constipation. The ability of these compounds to stimulate 5-HT4 receptors suggests potential therapeutic applications in treating these conditions .

Neuropharmacology

Inhibition of Nitric Oxide Synthase:

Studies have shown that derivatives of 3,4-dihydroquinoline can serve as selective inhibitors of neuronal nitric oxide synthase (nNOS). This is significant because nNOS inhibitors have therapeutic potential in treating neurological disorders. For instance, certain derivatives demonstrated efficacy in reversing hyperalgesia in animal models of neuropathic pain . The structure of 2-nonyl-3,4-dihydroquinoline-3,4-dione may provide similar benefits through its interaction with nNOS.

Alzheimer's Disease Research:

Recent investigations into hybrid compounds that include the 3,4-dihydroquinoline moiety have indicated their potential as dual-target inhibitors for treating Alzheimer's disease. These compounds can inhibit both acetylcholinesterase and monoamine oxidase enzymes, which are implicated in the pathophysiology of Alzheimer’s disease. The incorporation of 2-nonyl-3,4-dihydroquinoline-3,4-dione into such hybrid structures could enhance their therapeutic efficacy .

Research Applications

Biological Activity Studies:

2-Nonyl-3,4-dihydroquinoline-3,4-dione can be utilized as a research tool to explore biological systems or chemical interactions. Its ability to modulate receptor activity makes it valuable for studying the effects of neurotransmitter systems on various physiological processes . Researchers can use this compound to develop assays for screening new drugs targeting similar pathways.

Structure-Activity Relationship (SAR) Investigations:

The compound serves as a basis for SAR studies aimed at optimizing the pharmacological properties of related quinoline derivatives. By modifying different substituents on the 2-nonyl group or the quinoline core itself, researchers can identify which modifications enhance biological activity or selectivity towards specific targets .

Mechanism of Action

The mechanism of action of 2-Nonyl-3,4-dihydroquinoline-3,4-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-nonyl-3,4-dihydroquinoline-3,4-dione and related compounds:

Structural and Functional Analysis

- Core Rigidity and Reactivity: The 3,4-dihydroquinoline-3,4-dione core combines partial saturation (enhancing conformational flexibility) with two ketone groups, enabling hydrogen bonding and nucleophilic reactivity.

- Synthetic Pathways: While 3-azidoquinoline-2,4-diones are synthesized via azide substitution and cycloaddition , 2-nonyl-3,4-dihydroquinoline-3,4-dione likely derives from quinoline precursors through alkylation or Friedel-Crafts acylation. Tetrahydroisoquinolines (e.g., 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) are often synthesized via the Bischler–Napieralski reaction, highlighting the role of substituent positioning in directing reactivity .

- Biological Activities: Tetrahydroisoquinolines demonstrate neurotoxic and antimicrobial properties due to their planar aromatic systems and substituent interactions with biological targets . Quinazoline-2,4-diones exhibit anticancer activity via kinase inhibition, a mechanism less likely in 3,4-dihydroquinoline-diones due to structural differences .

Key Research Findings

Reactivity: The ketone groups in 3,4-dihydroquinoline-3,4-dione may undergo nucleophilic addition or serve as hydrogen-bond acceptors, similar to pyran-2,4-diones in β-enamino derivatives . Unlike 3-azidoquinoline-2,4-diones, which participate in click chemistry, the nonyl-substituted analog is more suited for hydrophobic interactions in drug delivery or catalysis .

Applications: The nonyl chain could enhance bioactivity in antimicrobial agents, as seen in lipophilic isoquinoline derivatives . Compared to bifunctional tetrahydroquinolines (e.g., 4,4'-(1,4-phenylenediamine)di(1,2,3,4-tetrahydroquinoline)), 2-nonyl-3,4-dihydroquinoline-3,4-dione’s monofunctional structure may limit its utility in polymer or dye chemistry .

Q & A

What are the key considerations in designing a synthesis protocol for 2-Nonyl-3,4-dihydroquinoline-3,4-dione?

Basic Research Question

The synthesis of 2-Nonyl-3,4-dihydroquinoline-3,4-dione requires careful selection of substituents, reaction conditions, and methods. The nature, number, and position of substituents on the quinoline core critically influence reaction pathways and yields. For instance, bifunctional tetrahydroquinoline derivatives often demand multi-step protocols involving cyclization, alkylation, or condensation reactions. Researchers should optimize parameters such as solvent polarity, temperature, and catalysts (e.g., acid/base or transition-metal catalysts) to enhance regioselectivity. Reference methodologies for similar quinoline derivatives suggest leveraging Friedel-Crafts alkylation or Pictet-Spengler cyclization, followed by oxidation steps to introduce the dione moiety .

How can researchers characterize the structural and electronic properties of 2-Nonyl-3,4-dihydroquinoline-3,4-dione?

Basic Research Question

Characterization involves a combination of spectroscopic and computational methods:

- Nuclear Magnetic Resonance (NMR): Analyze , , and 2D NMR spectra to confirm substituent positions and hydrogen bonding interactions.

- X-ray Crystallography: Resolve crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., H-bonding, π-π stacking).

- Density Functional Theory (DFT): Compute electronic properties (e.g., dipole moments, frontier molecular orbitals) and predict NMR chemical shifts for validation against experimental data. Studies on analogous compounds show strong correlations () between calculated and observed spectra .

What strategies are effective in resolving contradictory data regarding the bioactivity of 2-Nonyl-3,4-dihydroquinoline-3,4-dione analogs?

Advanced Research Question

Contradictions in bioactivity data may arise from differences in assay conditions, microbial strains, or compound purity. To address this:

- Standardize Assays: Use consistent protocols (e.g., MIC determination via broth microdilution) and include positive controls (e.g., known antimicrobial agents).

- Comparative Analysis: Cross-reference results with structurally similar compounds. For example, Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives showed variable antimicrobial activity depending on alkyl substituents, highlighting the need for structure-activity relationship (SAR) studies .

- Meta-Analysis: Aggregate data from multiple studies to identify trends or outliers, as demonstrated in qualitative research frameworks for data contradiction analysis .

How does the substitution pattern on the quinoline ring influence the compound's reactivity and interaction with biological targets?

Advanced Research Question

Substituents on the quinoline ring modulate electronic effects, solubility, and steric hindrance, impacting both chemical reactivity and bioactivity. For example:

- Electron-Withdrawing Groups (EWGs): Enhance oxidative stability but may reduce nucleophilic attack susceptibility.

- Long Alkyl Chains (e.g., Nonyl): Improve lipid solubility, facilitating membrane penetration in antimicrobial assays.

- Positional Effects: Substituents at the 3- and 4-positions can alter hydrogen-bonding interactions with enzymes or DNA. Comparative studies on quinoline-based drugs emphasize the importance of substituent positioning in target binding .

What role do computational methods play in predicting the physicochemical properties of 2-Nonyl-3,4-dihydroquinoline-3,4-dione?

Advanced Research Question

Computational tools like DFT and molecular docking enable:

- Solubility Prediction: Calculate partition coefficients (LogP) to assess hydrophobicity.

- Reactivity Profiling: Simulate reaction pathways (e.g., oxidation of tetrahydroquinoline precursors) to identify intermediates.

- Biological Interactions: Model binding affinities with proteins (e.g., cytochrome P450 enzymes) to predict metabolic stability. Studies on bis-(β-enamino-pyran-2,4-dione) derivatives demonstrate accurate predictions of NMR spectra and dipole moments using DFT .

How can the antimicrobial activity of 2-Nonyl-3,4-dihydroquinoline-3,4-dione be systematically evaluated against resistant strains?

Advanced Research Question

To assess antimicrobial efficacy:

- Strain Selection: Include clinically relevant resistant strains (e.g., methicillin-resistant Staphylococcus aureus).

- Mechanistic Studies: Use fluorescence assays or electron microscopy to evaluate membrane disruption.

- Synergy Testing: Combine with adjuvants (e.g., efflux pump inhibitors) to overcome resistance. Analogous work on Bacillus subtilis metabolites identified volatile secondary metabolites (e.g., Pyrrolo[1,2-a]pyrazine-1,4-diones) with enhanced activity via GC-MS-guided fractionation .

What are the challenges in scaling up the synthesis of 2-Nonyl-3,4-dihydroquinoline-3,4-dione for preclinical studies?

Advanced Research Question

Scaling up requires addressing:

- Yield Optimization: Transition from batch to flow chemistry for better heat and mass transfer.

- Purification: Implement preparative HPLC or column chromatography to isolate high-purity batches.

- Safety: Mitigate risks associated with flammable intermediates (e.g., dihydroquinoline precursors) by adhering to GHS safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.